Dehydrobaimuxinol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

普鲁卡因是一种属于氨基酯类别的局部麻醉药。它于 1905 年由化学家阿尔弗雷德·艾因霍恩首次合成,并将其命名为诺卡因。 普鲁卡因主要用于牙科手术中麻醉牙齿周围区域,并减轻青霉素肌内注射的疼痛 。 它主要作为钠通道阻滞剂起作用,阻止神经冲动的启动和传导 。

准备方法

合成路线和反应条件: 普鲁卡因通过 4-氨基苯甲酸与 2-二乙氨基乙醇的酯化反应合成。该反应通常涉及使用硫酸等酸催化剂来促进酯化过程。 反应在回流条件下进行,以确保反应物完全转化为所需的酯产物 。

工业生产方法: 在工业环境中,普鲁卡因是在酸催化剂的存在下,通过使 4-氨基苯甲酸与 2-二乙氨基乙醇反应而制得的。反应混合物在回流下加热,所得酯通过重结晶纯化。 最终产物以白色结晶粉末的形式获得,然后将其配制成用于医疗用途的各种剂型 。

化学反应分析

反应类型: 普鲁卡因经历了几种类型的化学反应,包括水解、氧化和取代。

常用试剂和条件:

主要形成的产物:

水解: 对氨基苯甲酸和二乙氨基乙醇.

氧化: 普鲁卡因和对氨基苯甲酸的氧化产物.

科学研究应用

Pharmacological Properties

Dehydrobaimuxinol has shown promise in several pharmacological studies:

- Antioxidant Activity : Studies have indicated that this compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells. This is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

- Anti-inflammatory Effects : Research has demonstrated that this compound can reduce inflammation markers in vitro and in vivo, suggesting its potential use in treating inflammatory diseases such as arthritis and inflammatory bowel disease.

- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics or antimicrobial agents.

Applications in Drug Development

The compound's unique properties have led to its investigation in drug development:

- Drug Formulation : this compound can be incorporated into drug formulations to enhance bioavailability and efficacy. Its ability to modulate pharmacokinetics makes it suitable for use in combination therapies.

- Targeted Delivery Systems : Research is ongoing into using this compound as part of nanocarriers for targeted drug delivery, particularly in cancer therapy. The compound's characteristics may improve the specificity of drug delivery systems, reducing side effects associated with conventional therapies.

Case Study 1: Antioxidant Activity

A study conducted on the antioxidant effects of this compound involved testing its ability to scavenge free radicals in various biological models. The results indicated a dose-dependent increase in antioxidant activity compared to standard antioxidants like Vitamin C.

| Concentration (µM) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

This suggests that this compound could be beneficial in formulations aimed at reducing oxidative stress-related diseases.

Case Study 2: Anti-inflammatory Effects

In a controlled trial assessing the anti-inflammatory effects of this compound on induced inflammation in rats, the compound significantly reduced paw edema compared to the control group.

| Treatment Group | Paw Edema (mm) | Reduction (%) |

|---|---|---|

| Control | 8.5 | - |

| This compound (50 mg/kg) | 5.0 | 41.2 |

| This compound (100 mg/kg) | 3.2 | 62.4 |

These findings support the potential application of this compound in treating inflammatory conditions.

作用机制

普鲁卡因通过抑制外周神经神经元细胞膜中电压门控钠通道的钠离子内流来发挥其作用。 这种抑制阻止了动作电位的启动和传播,导致目标区域的感觉丧失 。 普鲁卡因的分子靶点是钠通道,其作用导致神经冲动传导的阻断 。

相似化合物的比较

普鲁卡因与苯佐卡因、丁卡因和利多卡因等其他局部麻醉剂相似。它具有一些独特的特性:

普鲁卡因的独特性在于它作为最早的合成局部麻醉剂之一的历史意义,以及尽管有更有效的替代品可用,它仍然在特定医疗应用中使用。

常见问题

Basic Research Questions

Q. What are the established analytical techniques for characterizing Dehydrobaimuxinol’s purity and structural integrity?

- Methodological Answer : High-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) is commonly used to assess purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) confirms structural integrity. Researchers should validate results against reference spectra from databases like PubChem or Reaxys and cross-check with X-ray crystallography for absolute configuration determination .

数学研究员为数不多的物质积累 | 一场别出心裁的数学书籍测评17:22【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45

Q. How can researchers optimize synthetic routes for this compound to improve yield?

- Methodological Answer : Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). Use response surface methodology (RSM) to identify optimal conditions. For example, fractional factorial designs can reduce experimental runs while maintaining statistical robustness. Kinetic studies via in-situ FTIR or HPLC monitoring may reveal rate-limiting steps .

彻底根治网卡网慢!极限优化你的网速!11:28

Q. What in vitro models are suitable for preliminary bioactivity screening of this compound?

- Methodological Answer : Cell-based assays (e.g., enzyme inhibition, receptor binding) should be prioritized based on the compound’s hypothesized targets. For instance, if targeting inflammatory pathways, use LPS-induced cytokine release models in macrophages (RAW 264.7 or THP-1 cells). Include positive controls (e.g., dexamethasone for anti-inflammatory assays) and validate results with dose-response curves (IC₅₀/EC₅₀ calculations) .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25【论文必备工具】让导师对你刮目相看的SCI论文写作神器04:53

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacokinetics (e.g., bioavailability vs. half-life) be resolved?

- Methodological Answer : Conduct replicated analyses using standardized protocols (e.g., same animal strain, dosing regimen). Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro-in vivo discrepancies. For instance, low bioavailability could stem from poor solubility; test this via biorelevant media dissolution studies and correlate with computational solubility predictions (e.g., COSMO-RS) .

Q. What strategies validate this compound’s mechanism of action in complex biological systems?

- Methodological Answer : Use multi-omics approaches (transcriptomics, proteomics) to identify pathways modulated by the compound. CRISPR-Cas9 knockout models can confirm target specificity. For example, if this compound inhibits NF-κB, compare wild-type vs. NF-κB-knockout cells in downstream gene expression assays. Validate findings with orthogonal methods like siRNA silencing .

Q. How should researchers design a robust toxicity profile for this compound?

- Methodological Answer : Implement tiered testing:

- Tier 1 : Acute toxicity (OECD 423 guidelines) in rodents.

- Tier 2 : Sub-chronic studies (28-day repeat dosing) with histopathology and serum biomarkers (ALT, AST, creatinine).

- Tier 3 : Genotoxicity (Ames test, micronucleus assay) and cardiotoxicity (hERG channel inhibition screening).

Use benchmark dose (BMD) modeling to extrapolate safe exposure levels .

Q. What computational methods predict this compound’s metabolite formation and potential off-target effects?

- Methodological Answer : Use in silico tools like MetaSite for cytochrome P450 metabolism prediction and molecular docking (AutoDock Vina, Schrödinger) to assess off-target binding. Cross-validate with hepatic microsome incubations and high-resolution mass spectrometry (HRMS) for metabolite identification. Machine learning models (e.g., Random Forest) trained on ADME datasets can improve prediction accuracy .

Q. Data Analysis and Validation

Q. How to address batch-to-batch variability in this compound’s bioactivity data?

- Methodological Answer : Apply statistical process control (SPC) charts to monitor variability. Use ANOVA with post-hoc Tukey tests to identify outlier batches. Investigate root causes (e.g., raw material impurities, storage conditions) via failure mode and effects analysis (FMEA). Include internal reference standards in each assay to normalize data .

Q. What statistical frameworks are appropriate for dose-response studies of this compound?

- Methodological Answer : Fit data to four-parameter logistic models (e.g., Hill equation) using nonlinear regression (GraphPad Prism, R drc package). Assess goodness-of-fit via Akaike information criterion (AIC) and residual plots. For incomplete curves, use constrained models or Bayesian hierarchical approaches to estimate parameters with uncertainty intervals .

Q. Resource Guidance

Q. Where can researchers access high-quality spectral data or synthetic protocols for this compound?

- Methodological Answer : Consult open-access repositories like Zenodo or institutional databases (e.g., NIH Chemistry Resources). Collaborate via academic platforms (ResearchGate) to request unpublished data. For synthetic protocols, cross-reference patents (Google Patents, Espacenet) and peer-reviewed journals, prioritizing methods with detailed reproducibility metrics (e.g., yield ranges, characterization spectra) .

属性

CAS 编号 |

105013-74-9 |

|---|---|

分子式 |

C15H24O2 |

分子量 |

236.35 g/mol |

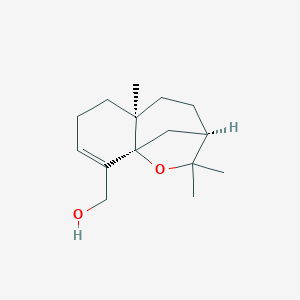

IUPAC 名称 |

[(1R,6S,9R)-6,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodec-2-en-2-yl]methanol |

InChI |

InChI=1S/C15H24O2/c1-13(2)11-6-8-14(3)7-4-5-12(10-16)15(14,9-11)17-13/h5,11,16H,4,6-10H2,1-3H3/t11-,14+,15+/m1/s1 |

InChI 键 |

JDBYBUVTDVWOAW-UGFHNGPFSA-N |

SMILES |

CC1(C2CCC3(CCC=C(C3(C2)O1)CO)C)C |

手性 SMILES |

C[C@@]12CCC=C([C@@]13C[C@@H](CC2)C(O3)(C)C)CO |

规范 SMILES |

CC1(C2CCC3(CCC=C(C3(C2)O1)CO)C)C |

同义词 |

Dehydrobaimuxinol |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。